7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. Commonly used reagents include thiourea and haloalkanes.
Introduction of Phenyl and Trimethoxyphenyl Groups: The phenyl and trimethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of a thiazepane derivative with phenyl halides and trimethoxyphenyl halides in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the intermediate compound with an appropriate amine or amide reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl and trimethoxyphenyl groups. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for the development of new pharmaceuticals. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s pharmacological properties can lead to the development of new therapeutic agents. Its interactions with biological targets can be studied to understand its mechanism of action.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the phenyl and trimethoxyphenyl groups can enhance its binding affinity and specificity. The thiazepane ring may play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine: This compound shares the trimethoxyphenyl group but differs in the core structure, which is an imidazo[5,1-f][1,2,4]triazin-2-amine ring.
4-[2-[(phenylmethyl)amino]-3-pyridinyl]-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine: This compound also contains the trimethoxyphenyl group but has a different core structure, a triazin-2-amine ring.
Uniqueness
7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide is unique due to its thiazepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-25-17-13-16(14-18(26-2)20(17)27-3)22-21(24)23-10-9-19(28-12-11-23)15-7-5-4-6-8-15/h4-8,13-14,19H,9-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUDEDGUBXRENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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